molecular formula C14H18Cl2FN3S B2480110 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride CAS No. 1177277-61-0

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride

Cat. No.: B2480110
CAS No.: 1177277-61-0
M. Wt: 350.28
InChI Key: ODPVXHMNEIIEKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP), is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

pFPP acts mainly as a 5-HT1A receptor agonist , with some additional affinity for the 5-HT2A and 5-HT2C receptors . As an agonist, it binds to these receptors and activates them, mimicking the action of serotonin . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Biochemical Pathways

The activation of serotonin receptors by pFPP can affect various biochemical pathways. For instance, the activation of 5-HT1A receptors has been associated with the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . On the other hand, the activation of 5-HT2A receptors can lead to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) .

Pharmacokinetics

It is known that the compound is metabolized in the liver, and its elimination half-life is approximately 6-8 hours . The compound is excreted via the renal route .

Result of Action

The activation of serotonin receptors by pFPP can lead to various physiological effects. For instance, it can result in changes in mood, cognition, and perception .

Action Environment

The action, efficacy, and stability of pFPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances, such as other drugs or substances that can interact with serotonin receptors, can influence the action and efficacy of pFPP .

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, para-Fluorophenylpiperazine (pFPP), a related compound, has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Cellular Effects

Based on the known effects of related compounds, it may influence cell function by modulating neurotransmitter systems . For example, pFPP has been shown to have little stimulant effects, with its subjective effects derived mainly from its action as a 5-HT 1A receptor agonist .

Molecular Mechanism

It is likely to involve interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, pFPP has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors .

Temporal Effects in Laboratory Settings

It is known that pFPP is active at doses between 20 and 150 mg, but higher doses cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Dosage Effects in Animal Models

The effects of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride at different dosages in animal models have not been extensively studied. Related compounds like pFPP have been shown to have dose-dependent effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that pFPP is metabolized in the liver and excreted renally .

Transport and Distribution

Related compounds like pFPP are known to be distributed throughout the body and can cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Based on the known properties of related compounds, it is likely to be found in various cellular compartments where it can interact with its target proteins .

Preparation Methods

The synthesis of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride typically involves the reaction of 1-(4-fluorophenyl)piperazine with 4-fluorobenzaldehyde to form the intermediate compound. This intermediate is then reacted with thioamide under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride include:

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S.2ClH/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18;;/h1-4,10,16H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPVXHMNEIIEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177277-61-0
Record name 1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride
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